molecular formula C8H6N2O B8802370 2-Hydroxyimino-2-phenylacetonitrile

2-Hydroxyimino-2-phenylacetonitrile

Cat. No. B8802370
M. Wt: 146.15 g/mol
InChI Key: MJCQFBKIFDVTTR-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-phenylacetonitrile is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxyimino-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyimino-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxyimino-2-phenylacetonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-hydroxyimino-2-phenylacetonitrile

InChI

InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H

InChI Key

MJCQFBKIFDVTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound is prepared from benzyl cyanide by reaction with methyl nitrite in CH3OH/CH3ONa in accordance with the method described in Org. Synthesis 59, 95 (1979). Colourless crystals with a melting point of 119°-121° C.
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CH3OH CH3ONa
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Synthesis routes and methods II

Procedure details

To 9.07 g (75 mmol) of benzaldoxime in 25 ml of carbon tetrachloride is added dropwise, at 5°, a solution of 45 ml of carbon tetrachloride saturated with 5.6 g (79 mmol) of chlorine gas. The mixture is stirred for 1 hourin an ice bath and then excess chlorine is removed by vacuum. A saturated solution of 7.35 g (150 mmol) of sodium cyanide in water is added dropwise, at 0°, to the thus-prepared phenhydroxamoyl chloride (I; R is phenyl, X is chloro). The mixture is stirred for 2 hours as it is allowed to warm to RT. An excess of aqueous sodium hydroxide is added to dissolve the product into the aqueous solution and then the carbon tetrachloride layer is discarded. The aqueous layer is acidified (HCl) and filtered, and the resulting solid is washed with water and dried to give α-oximinophenylacetonitrile, m.p.=120°-125° (II, R is phenyl).
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45 mL
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9.07 g
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25 mL
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5.6 g
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7.35 g
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Synthesis routes and methods III

Procedure details

To 9.07 g (75 mmol) of benzaldoxime in 25 ml of carbon tetrachloride is added dropwise, at 5°, a solution of 45 ml of carbon tetrachloride saturated with 5.6 g (79 mmol) of chlorine gas. The mixture is stirred for 1 hour in an ice bath and then excess HCl is removed by vacuum. A saturated solution of 7.35 g (150 mmol) of sodium cyanide in water is added dropwise, at 0°. The mixture is stirred for 2 hours as it is allowed to warm to RT. An excess of aqueous sodium hydroxide is added and then the carbon tetrachloride layer is discarded. The aqueous layer is acidified and filtered, and the resulting solid is washed with water and dried to give α-oximinophenylacetonitrile, m.p.=120°-125°.
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9.07 g
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reactant
Reaction Step One
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25 mL
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solvent
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5.6 g
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reactant
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7.35 g
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Synthesis routes and methods IV

Procedure details

Thus, 1262.7 g of an aqueous solution containing 189.1 g (0.594 mol, 95.8% yield, E/Z=15/85) of the potassium salt of α-hydroxyimino-2-(2,5-dimethylphenoxymethyl)phenylacetonitrile was obtained. It was found that 1,2-bis(2,5-dimethylphenoxymethyl)benzene was not found in the aqueous solution, but contained at an amount of 33.7 g (0.097 mol, 96.1% recovery) in 594 g of toluene after washing.
[Compound]
Name
aqueous solution
Quantity
1262.7 g
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189.1 g
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reactant
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α-hydroxyimino-2-(2,5-dimethylphenoxymethyl)phenylacetonitrile
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1,2-bis(2,5-dimethylphenoxymethyl)benzene
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594 g
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